AG-041R can be synthesized through several methods, with notable advancements in enantioselective synthesis. One effective approach involves using N-sulfonyl derivatives to achieve high enantioselectivity. The synthesis typically includes the following steps:
The synthesis parameters such as temperature, reaction time, and concentration of reactants are optimized to maximize yield and purity .
The molecular structure of AG-041R includes a core indolin-2-one framework, characterized by its unique heterocyclic structure. The compound has the following structural features:
The spatial arrangement and electronic properties of AG-041R are critical for its function as a receptor antagonist .
AG-041R is primarily involved in biochemical reactions that affect chondrocyte behavior. Key reactions include:
The mechanism by which AG-041R exerts its effects involves several pathways:
AG-041R exhibits several notable physical and chemical properties:
These properties are essential for determining its usability in various experimental settings .
AG-041R has several promising applications in scientific research and medicine:
AG-041R (3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one) emerged from systematic medicinal chemistry efforts to optimize indoline-2-one derivatives for gastrointestinal therapeutics. Synthesized in the 1990s, its core structure features a stereochemically defined indoline scaffold with dual N-(4-methylphenyl) substituents—a design conferring exceptional metabolic stability and bioavailability [1] [6]. Initial screening identified AG-041R as the most potent cholecystokinin-2 (CCK2)/gastrin receptor antagonist among its analogs, exhibiting an IC50 of 1.1 nM against gastrin receptors [1] [7]. This potency profile, combined with oral bioavailability, positioned it as a clinical candidate for gastric ulcer treatment, with demonstrated efficacy in rodent ulcer models [1].
The compound's defining moment arrived unexpectedly during preclinical toxicology studies. Daily high-dose oral administration (2000 mg/kg) in rats for 4 weeks induced systemic cartilage hyperplasia—an unprecedented observation for a small molecule [1] [2]. This serendipitous finding redirected AG-041R’s research trajectory from gastroenterology to orthopedics, establishing it as the first orally active synthetic compound capable of potently stimulating chondrogenesis.
Table 1: Key Structural and Pharmacological Properties of AG-041R
Property | Value/Description |
---|---|
CAS Number | 159883-95-1 |
Molecular Formula | C31H36N4O5 |
Molecular Weight | 544.65 g/mol |
Core Structure | Indoline-2-one derivative with (R)-configuration |
Original Target | CCK2/Gastrin Receptor (IC50 = 1.1 nM) |
Bioavailability | High (suitable for oral administration) |
Chondrogenic Discovery | Identified in chronic toxicology studies (4 weeks, rat) |
AG-041R’s biological profile presents a fascinating dichotomy:
The chondrogenic mechanism involves complex signaling crosstalk:
AG-041R entered cartilage research when growth factor-based therapies (TGF-β, BMPs, FGF) faced significant translational hurdles: poor in vivo stability, short half-life, high production costs, and delivery challenges [1] [5]. As a low-molecular-weight compound (544.65 Da) with oral bioavailability and metabolic stability, AG-041R offered a compelling alternative. Its effects transcend mere chondrocyte stimulation:
Table 2: Documented In Vivo Chondrogenic Effects of AG-041R
Model/System | Dose/Route | Key Outcomes | Reference |
---|---|---|---|
Rat (Systemic) | 2000 mg/kg/day (p.o., 4 wks) | Marked cartilage hyperplasia in trachea, auricles, femoral condyles, xiphoid, IV discs | [1] |
Rat (Intra-articular) | Not specified (i.a., 3 wks) | Localized cartilage hyperplasia in femoral condyle margin of injected knee only | [2] |
Rabbit Osteochondral Defect | 0.1 mM (local) | Enhanced proteoglycan synthesis & hyaline-like repair tissue vs. controls | [9] |
CL-1 Chondroprogenitor Cells | 10⁻⁷ M (in vitro) | Dominant chondrogenesis, suppressed adipogenesis; TGF-β-dependent | [3] |
AG-041R’s significance lies in bridging a critical gap between biological therapies and small-molecule druggability. Its ability to stimulate cartilage anabolism while modulating differentiation pathways positions it as a prototype "chondroprotective" agent. However, research remains preclinical. Contrasting it with established approaches highlights its niche:
Table 3: AG-041R vs. Other Cartilage Regeneration Strategies
Approach | Key Advantages | Major Limitations |
---|---|---|
AG-041R (Small Molecule) | Oral bioavailability; Systemic effects; Lower production cost; Stable chemical structure | Narrow therapeutic window; Preclinical stage; Systemic exposure unknowns |
Growth Factors (BMPs, FGFs) | High potency; Naturally anabolic | Poor stability/short half-life; High cost; Delivery challenges; Ectopic effects |
Autologous Chondrocyte Implantation | Uses patient's own cells; Proven long-term efficacy | Invasive 2-stage surgery; Costly; Cell dedifferentiation risk |
Mesenchymal Stem Cells (MSCs) | Multipotent; Paracrine effects | Variable differentiation efficiency; Immunogenicity concerns |
Despite its promise, AG-041R research faces challenges: therapeutic window optimization (given biphasic effects), potential off-target activities, and rigorous safety assessment beyond cartilage hyperplasia. Nevertheless, it remains a pioneering tool compound validating the feasibility of orally active chondrogenic small molecules—a paradigm shift in regenerative orthopedics [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7